

An In-Depth Technical Guide to the Applications of Anisylacetone in Chemical Research

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Compound of Interest

Compound Name: Anisylacetone

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For Researchers, Scientists, and Drug Development Professionals

Anisylacetone, also known as 4-(4-methoxyphenyl)butan-2-one, is a versatile aromatic ketone that serves as a valuable building block in various fields of chemical research. Its applications span from the fragrance and flavor industry to its emerging role as a key intermediate in the synthesis of bioactive molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, applications, and biological activities of **anisylacetone** and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Physicochemical Properties and Synthesis

Anisylacetone is a colorless to pale yellow liquid with a characteristic sweet, fruity, and floral odor. Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1]
CAS Number	104-20-1	[1]
Boiling Point	277 °C	[1]
Melting Point	2-4 °C	
Density	1.059 g/cm ³	
Solubility	Insoluble in water; Soluble in organic solvents	[1]

Synthesis of Anisylacetone

Anisylacetone can be synthesized through various methods. A common laboratory and industrial approach involves the Claisen-Schmidt condensation of anisaldehyde with acetone, followed by selective hydrogenation of the resulting enone.

A scalable two-step continuous flow synthesis of **anisylacetone** has been reported, which involves an initial aldol condensation followed by selective hydrogenation.[2]

Step 1: Aldol Condensation to form 4-(4-methoxyphenyl)-3-buten-2-one

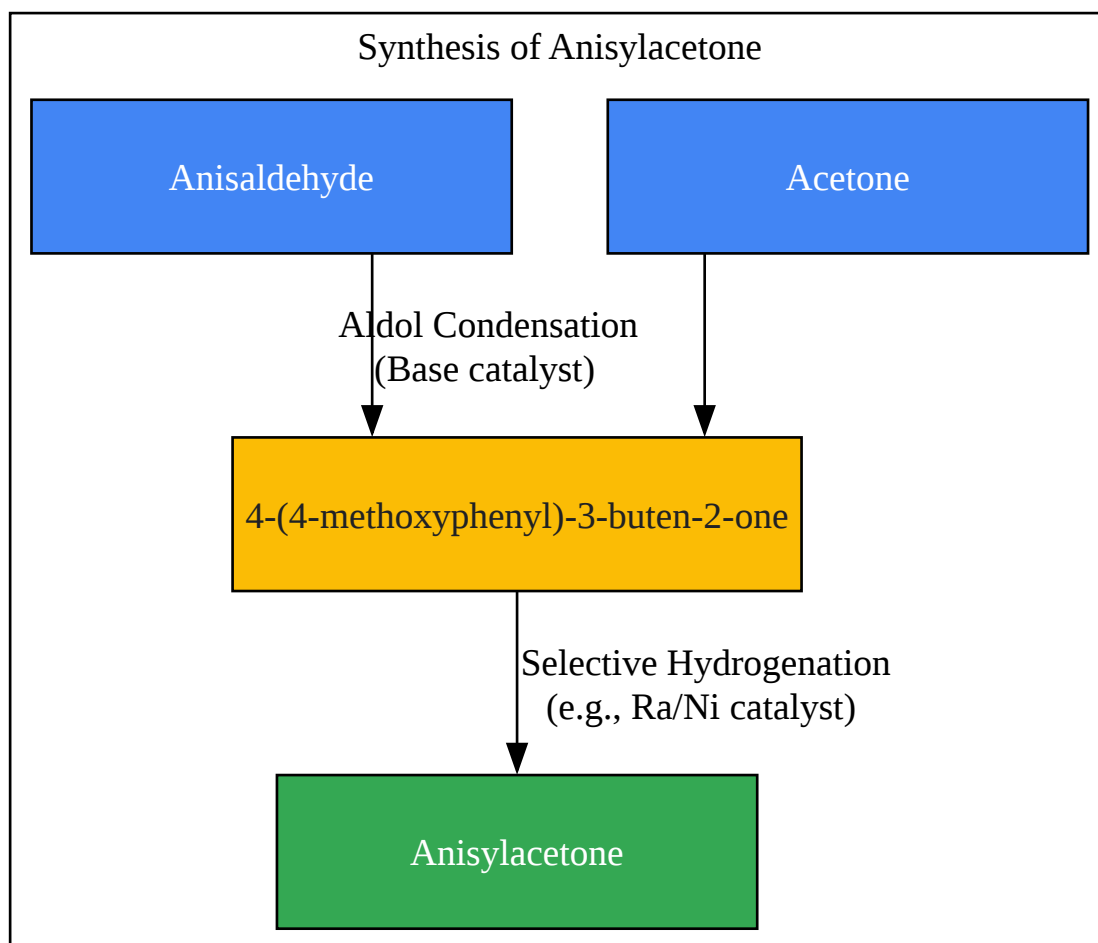
- Reaction: Anisaldehyde is reacted with acetone in the presence of a base catalyst.
- Flow System: A continuous flow process using a custom-built mesofluidic mini-plant flow system can be employed for scale-up.[2]
- Reaction Time: Optimized reaction times of 1–10 minutes can be achieved using batch microwave heating for small-scale synthesis.[2]

Step 2: Selective Hydrogenation

- Reaction: The C=C double bond of 4-(4-methoxyphenyl)-3-buten-2-one is selectively hydrogenated to yield **anisylacetone**.

- Catalyst: A fixed-bed continuous flow hydrogenator employing a Raney Nickel (Ra/Ni) catalyst is used.[2]

A three-step synthesis of **anisylacetone** from 4-methoxybenzyl alcohol in a telescoped flow system has also been described, achieving a yield of 48%.[3] This process involves the oxidation of the alcohol to the aldehyde, followed by a C-C coupling reaction and subsequent reduction.[3]



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Caption: General synthetic route to **Anisylacetone**.

Applications in Fragrance and Flavor Industries

Anisylacetone is widely utilized in the fragrance and flavor industries due to its pleasant aroma profile.

- **Fragrance:** It is used as a modifier for heliotropine and a sweetener for cyclamen aldehyde in perfume compositions.^[1] It also acts as a blender in various sweet floral, fougere, and oriental fragrances.^[1]
- **Flavor:** **Anisylacetone** is employed as a flavoring agent in food products, particularly in cherry and raspberry flavors.^[1]

Anisylacetone as a Precursor in Chemical Synthesis

Anisylacetone serves as a versatile starting material for the synthesis of a variety of more complex molecules, including pharmaceuticals and other bioactive compounds.

Synthesis of Raspberry Ketone

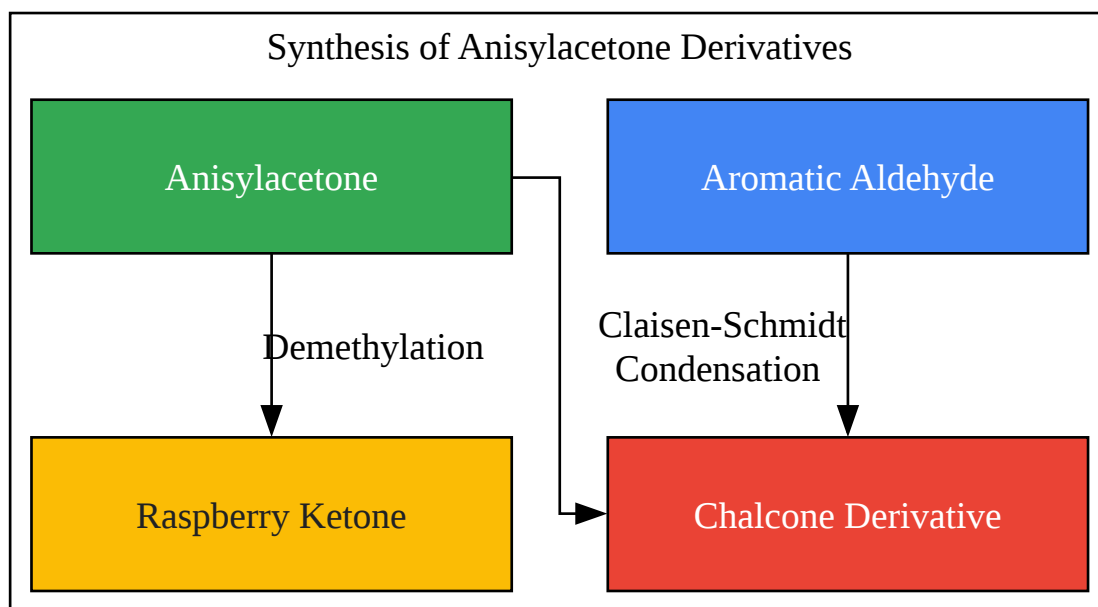
A significant application of **anisylacetone** is its use as a precursor in the synthesis of Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one), a natural phenolic compound responsible for the aroma of raspberries.

The conversion of **anisylacetone** to raspberry ketone involves the demethylation of the methoxy group.

- **Reagents:** **Anisylacetone** is treated with a demethylating agent, such as hydrobromic acid.
- **Procedure:** The reaction mixture is typically heated to facilitate the cleavage of the ether bond.
- **Work-up:** Following the reaction, the product is isolated through extraction and purified by crystallization or chromatography.

Synthesis of Chalcone Derivatives

Anisylacetone can be used as the ketone component in Claisen-Schmidt condensations with various aromatic aldehydes to produce a wide range of chalcone derivatives. These chalcones have garnered significant interest due to their diverse biological activities.



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Caption: **Anisylacetone** as a precursor for chalcones and Raspberry Ketone.

Biological Activities of Anisylacetone Derivatives

Derivatives of **anisylacetone**, particularly chalcones, have been extensively studied for their potential pharmacological activities.

Anticancer Activity

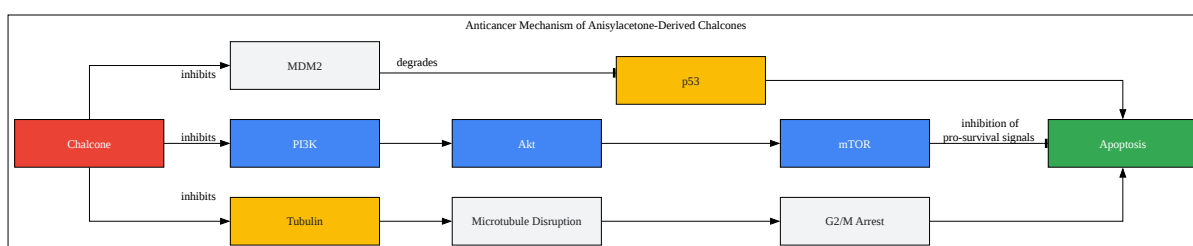
Numerous studies have demonstrated the cytotoxic effects of **anisylacetone**-derived chalcones against various cancer cell lines. The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

Chalcone Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
(E)-1-(4-methoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one	MCF-7 (Breast)	3.44 ± 0.19	[4]
(E)-1-(4-methoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one	HepG2 (Liver)	4.64 ± 0.23	[4]
(E)-1-(4-methoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one	HCT116 (Colon)	6.31 ± 0.27	[4]
Chalcone-1,2,3-triazole hybrid	HepG2 (Liver)	0.9	[4]
Chalcone-imidazole hybrid	HCT116 (Colon)	1.123 - 20.134	[4]
Chalcone-imidazole hybrid	MCF-7 (Breast)	0.597 - 19.995	[4]

The anticancer effects of **anisylacetone**-derived chalcones are mediated through the modulation of several key signaling pathways involved in cancer cell survival and proliferation.

- **Tubulin Polymerization Inhibition:** Some chalcone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
- **PI3K/Akt/mTOR Pathway Inhibition:** Certain chalcones can suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[5] This inhibition can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[5]

- p53 Pathway Modulation: Chalcones can also target the p53 tumor suppressor pathway. They can inhibit the degradation of p53, leading to its accumulation and the activation of downstream targets that promote apoptosis.[4]



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Caption: Key signaling pathways targeted by **anisylacetone**-derived chalcones.

Antioxidant and Anti-inflammatory Activities

Derivatives of **anisylacetone** have also been investigated for their antioxidant and anti-inflammatory properties. The presence of phenolic hydroxyl groups and the α,β -unsaturated ketone moiety in chalcones are thought to contribute to their radical scavenging and anti-inflammatory effects. While specific IC₅₀ values for a broad range of **anisylacetone** derivatives are not extensively compiled, related phenolic compounds and chalcones have demonstrated significant antioxidant and anti-inflammatory potential in various assays.[6][7][8][9]

Conclusion

Anisylacetone is a chemical compound with significant and diverse applications in chemical research. While it has a well-established role in the fragrance and flavor industries, its utility as a synthetic precursor for bioactive molecules is of growing importance for researchers, scientists, and drug development professionals. The ability to readily synthesize a variety of derivatives, particularly chalcones, with potent biological activities, including anticancer, antioxidant, and anti-inflammatory effects, makes **anisylacetone** a valuable tool in the quest for new therapeutic agents. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly continue to expand the applications of this versatile molecule.

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